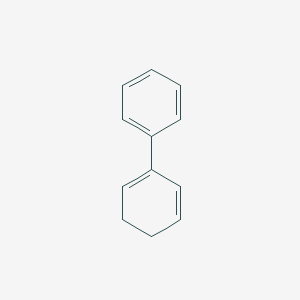

cyclohexa-1,5-dien-1-ylbenzene

Description

Structural Context of Cyclohexa-1,5-dien-1-ylbenzene Cation and Neutral Derivatives

The corresponding this compound cation is a carbocationic species where the positive charge can be delocalized across both the cyclohexadienyl and phenyl moieties. This delocalization contributes to the relative stability of the cation, making it an accessible intermediate in certain chemical reactions. The distribution of the positive charge and the resulting geometry of the cation are of significant interest in understanding reaction mechanisms involving these species.

In addition to the parent compound, various neutral derivatives can be synthesized by introducing substituents on either the cyclohexadiene or the phenyl ring. These modifications can further modulate the electronic and steric properties of the molecule, leading to a diverse range of reactivity. For instance, the presence of electron-donating or electron-withdrawing groups can influence the ease of cation formation and the subsequent reaction pathways. The study of both the cation and neutral derivatives provides a comprehensive understanding of the structure-reactivity relationships within this class of compounds. acs.org

Significance of Cyclohexadienyl Moieties in Contemporary Organic Chemistry

Cyclohexadienyl moieties are crucial intermediates in a wide array of organic reactions. numberanalytics.com Their high reactivity makes them valuable in the synthesis of complex organic molecules, including natural products and novel materials. numberanalytics.com The cyclohexadienyl radical, a key species in many radical reactions, participates in addition, substitution, and polymerization processes. numberanalytics.com

The utility of cyclohexadiene derivatives extends to their role as precursors for generating other reactive intermediates. For example, 1-functionalized cyclohexa-2,5-dienes can act as radical precursors, releasing a functional group as a free radical upon H-atom donation and subsequent fragmentation, a process driven by the restoration of aromaticity. acs.org This strategy has been employed to generate a variety of radicals, including carbon-centered, silicon-centered, and nitrogen-centered radicals, which are then used in a range of synthetic applications such as reductions, cyclizations, and intermolecular additions. acs.org

Furthermore, the cyclohexadiene framework is a key component in dearomatization reactions, which transform flat aromatic compounds into three-dimensional structures. This is particularly relevant in the development of new synthetic methodologies and the creation of molecules with complex architectures. The generation of cyclohexadienyl palladium(II) intermediates from nonactivated phenyl rings is a recent example of how these moieties are being used to expand the toolkit of synthetic chemists. nih.gov

Survey of Key Isomeric Phenyl-Cyclohexadienes, Including Strained Cyclic Allenes

A particularly fascinating and highly reactive class of isomers are the strained cyclic allenes, such as 1-phenyl-1,2-cyclohexadiene. tubitak.gov.trtubitak.gov.tr These molecules contain a highly strained allenic system within a six-membered ring. nih.gov Due to their high reactivity, they are typically generated in situ and trapped with various reagents. tubitak.gov.trtubitak.gov.trresearchgate.net The generation of these fleeting intermediates can be achieved through methods like the Doering-Moore-Skattebøl ring expansion or dehydrohalogenation of suitable precursors. tubitak.gov.trescholarship.org

The chemistry of these strained allenes is rich and varied, with cycloaddition reactions being a prominent feature. tubitak.gov.trtubitak.gov.tracs.org They can participate in [4+2] and [2+2] cycloadditions, providing access to complex polycyclic scaffolds. tubitak.gov.trescholarship.org The study of these strained systems, including their heterocyclic analogues, continues to be an active area of research, offering new avenues for the construction of intricate molecular architectures. nih.govescholarship.orgnih.gov

Historical Trajectory of Research in Cyclohexadienyl Chemistry and Phenyl Derivatives

The study of cyclohexadienyl chemistry has a long and rich history. Early investigations into radical species in the early 20th century identified the cyclohexadienyl radical as a key reactive intermediate. numberanalytics.com Seminal work on the generation and trapping of strained cyclic allenes, such as cyclohexa-1,2-diene, was pioneered by researchers like Wittig in the mid-20th century. tubitak.gov.trnih.gov These early studies laid the groundwork for understanding the fundamental reactivity of these species.

Research into phenyl-substituted cyclohexadienes has evolved significantly over the years. The synthesis of biphenyl (B1667301) derivatives, which can be conceptually related to phenyl-cyclohexadienes through hydrogenation/dehydrogenation processes, has been explored for over a century and a half. rsc.org More focused research on specific isomers, such as the generation and reactions of 1-phenyl-1,2-cyclohexadiene, has provided deeper insights into the behavior of strained systems. tubitak.gov.trtubitak.gov.tr

In recent decades, the focus has shifted towards harnessing the unique reactivity of cyclohexadienyl systems for synthetic purposes. This includes the development of new reagents based on the cyclohexadiene core for "clean" radical reactions and the exploration of dearomatization strategies involving cyclohexadienyl intermediates. acs.orgnih.gov The ongoing research in this area continues to expand the synthetic utility of these versatile compounds.

{"

Structure

3D Structure

Properties

CAS No. |

15619-34-8 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

cyclohexa-1,5-dien-1-ylbenzene |

InChI |

InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |

InChI Key |

MCHJEWAZSNQQMN-UHFFFAOYSA-N |

SMILES |

C1CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Phenyl Substituted Cyclohexadienes

Solvent Effects in Computational Models

The inclusion of solvent effects in computational models is critical for accurately predicting the behavior of molecules in solution. For phenyl-substituted cyclohexadienes, such as cyclohexa-1,5-dien-1-ylbenzene, the surrounding solvent can significantly influence conformational preferences, reaction energetics, and spectroscopic properties. Computational chemistry offers a powerful toolkit to model these interactions, primarily through implicit and explicit solvation models.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant (ε). fiveable.me This approach is computationally efficient and widely used to calculate solvation free energies. acs.orgchemrxiv.org Popular implicit models include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), the Conductor-like Screening Model (COSMO), and the Universal Solvation Model (SMD). fiveable.meacs.orgmdpi.com These models create a cavity in the dielectric continuum that represents the solute molecule, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. fiveable.me The choice of model can be crucial; for instance, the SMD model is parameterized to predict free energies of solvation for a wide range of neutral and ionic solutes. acs.orgscispace.com The accuracy of these models depends on factors like the definition of the solute cavity and the dielectric constant of the solvent. researchgate.net For example, studies on Diels-Alder reactions of cyclohexadienes have employed the IEF-PCM model to provide reliable results on the influence of solvents like toluene (B28343) and acetone. mdpi.com

Explicit solvent models offer a more detailed, atomistic representation where individual solvent molecules are included in the calculation. mdpi.com This approach, often implemented using quantum mechanics/molecular mechanics (QM/MM) methods, can capture specific solute-solvent interactions such as hydrogen bonding. mdpi.commdpi.com In a QM/MM setup, the solute molecule (this compound) is treated with a high level of theory (quantum mechanics), while the surrounding solvent molecules are treated with a more computationally efficient method (molecular mechanics). mdpi.com This hybrid approach is particularly valuable for understanding reaction mechanisms where specific solvent interactions with transition states are important. mdpi.comnih.gov For instance, in studying the Diels-Alder reaction of a cyclohexadiene derivative, the inclusion of explicit solvent molecules was shown to lower activation barriers by stabilizing the transition state through hydrogen bonding. nih.gov However, explicit solvent models are computationally much more demanding than their implicit counterparts. diva-portal.org

The choice between implicit and explicit models often depends on the specific research question. For calculating the relative stability of different conformers of this compound in various solvents, an implicit model might be sufficient. However, to study a reaction mechanism involving this compound where specific interactions with a protic solvent are anticipated, a hybrid QM/MM approach with explicit solvent molecules would likely yield more accurate results. frontiersin.org

Below is an illustrative data table showing the type of information that a computational study on this compound might generate. The values are hypothetical and serve to demonstrate how the calculated solvation free energy (ΔGsolv) and dipole moment (µ) of the molecule could vary in different solvents, reflecting the solvent's polarity (dielectric constant, ε).

This table illustrates that as the dielectric constant of the solvent increases, the solvation free energy becomes more negative, indicating more favorable solvation. Concurrently, the dipole moment of the solute is shown to increase, reflecting the molecule's polarization in response to the more polar environment. Such data, when derived from actual calculations, is invaluable for understanding and predicting the chemical behavior of this compound in different solvent environments.

Reactivity and Mechanistic Studies of Phenyl Substituted Cyclohexadiene Systems

Cycloaddition Reactions of Phenyl-Substituted Cyclic Allenes (Diels-Alder Type)

Phenyl-substituted cyclic allenes, such as 1-phenyl-1,2-cyclohexadiene, are transient but highly reactive intermediates. dergipark.org.tr Their generation in situ, often from precursors like silyl (B83357) triflates or through base-induced elimination reactions, allows for their participation in various cycloaddition reactions. dergipark.org.trualberta.ca These strained allenes are of significant interest as they provide access to complex polycyclic scaffolds. ualberta.ca

The fleeting existence of phenyl-substituted cyclic allenes necessitates the use of trapping agents to isolate stable products and confirm the allene's formation. Dienophiles are particularly effective for this purpose. Seminal studies have demonstrated that 1,2-cyclohexadiene and its derivatives can be efficiently intercepted by various trapping partners. nih.gov

Diphenylisobenzofuran (DPIBF): DPIBF is a highly reactive diene commonly used to trap strained intermediates. For instance, 1-phenyl-1,2-cyclohexadiene, generated via base-induced HI-elimination, can be successfully trapped with DPIBF. dergipark.org.tr Similarly, other strained cyclic allenes and alkynes have been intercepted with DPIBF, leading to the formation of characteristic Diels-Alder adducts. dergipark.org.trnih.govacs.org In one study, the reaction of a precursor with MeLi in the presence of DPIBF led to four isomeric allene (B1206475) cycloadducts, identified by their distinct olefinic signals in the ¹H-NMR spectrum. dergipark.org.tr

Furan (B31954): Furan and its derivatives are also effective trapping agents for cyclic allenes in [4+2] cycloaddition reactions. ualberta.canih.gov The reaction of in situ-generated cyclic allenes with furan provides access to oxa-bicycles. scispace.com The efficiency and stereochemical outcome of these trapping reactions can be influenced by the substitution pattern on both the allene and the furan. scispace.comualberta.ca For example, computational studies on the Diels-Alder reaction between a strained cyclic allene and furan are consistent with experimental findings, helping to rationalize the observed product distributions. researchgate.net The reaction of phenyldiazenes with furans under acidic conditions can also lead to cycloaddition products, representing a method to trap these reactive species. researchgate.net

The table below summarizes representative trapping reactions of cyclic allenes with these dienophiles.

| Cyclic Allene Precursor/Method | Dienophile | Product Type | Yield | Reference |

| 1-Bromo-2-fluorobenzene + Li/Hg | Furan | Cycloaddition Adduct | 88% | nih.gov |

| Iodo-carbonate + Mg-halogen exchange | Furan | Cycloadduct | Good | ualberta.ca |

| Silyl triflate + CsF | Isobenzofuran | [4+2] Cycloadduct | High | nih.gov |

| Base-induced HI-elimination | Diphenylisobenzofuran | Cycloadduct | N/A | dergipark.org.tr |

| 6-Silylcyclohexene-1-triflate + Fluoride | Nitrones | Isoxazolidines | Useful | researchgate.net |

The cycloaddition reactions of phenyl-substituted cyclic allenes are governed by principles of regioselectivity and stereoselectivity, leading to specific isomeric products. nih.govresearchgate.net These outcomes are influenced by a combination of steric and electronic factors, as well as frontier molecular orbital (FMO) interactions. nih.govresearchgate.net

Regioselectivity: In the cycloaddition of unsymmetrical allenes, the dienophile can add to one of the two different double bonds of the allene system. For substituted azacyclic allenes, cycloadditions have been observed to occur on the double bond proximal to an ester group and distal to a methyl group, demonstrating high regioselectivity. nih.gov This selectivity is often rationalized by FMO theory, where the electronic characteristics of the substituents on the allene dictate the preferred site of reaction. nih.gov For instance, the more electron-rich double bond of the allene, influenced by adjacent heteroatoms or substituents, is thought to preferentially react. nih.gov

Stereoselectivity: Diels-Alder reactions are known for their stereospecificity. wikipedia.org In the context of cyclic allenes, this manifests as endo/exo selectivity. Trapping reactions of 1,2-cyclohexadiene and its heterocyclic analogs with furans and pyrroles often show a preference for the endo product. scispace.comresearchgate.net This preference is attributed to stabilizing secondary orbital interactions between the diene and the unreactive double bond of the allene in the transition state. researchgate.net Furthermore, the axial chirality of a 1,3-disubstituted allene can be transferred to the cycloadduct, creating new stereocenters with high fidelity, a process described as a point-chirality to axial-chirality to point-chirality transfer. researchgate.netthieme-connect.com However, in some cases, particularly with certain alkene traps, low diastereoselectivity is observed, which may suggest a stepwise diradical mechanism rather than a concerted one. nih.gov

The following table provides examples of the selectivity observed in these reactions.

| Allene System | Trapping Agent | Selectivity Type | Observed Outcome | Reference |

| Azacyclic allene | Furan, Pyrrole | Regioselectivity | Proximal to ester, distal to methyl | nih.gov |

| Azacyclic allene | Furan, Pyrrole | Stereoselectivity | endo products preferred | scispace.com |

| 2,3-Azacyclic allene | Alkenes | Regioselectivity | Exclusive reaction at proximal alkene | nih.gov |

| 2,3-Azacyclic allene | Alkenes | Stereoselectivity | Low diastereoselectivity | nih.gov |

| 1,2-Cyclohexadiene | Nitrones | Stereoselectivity | Notable endo preference | researchgate.net |

Rearrangement Pathways in Cyclohexadienyl Systems

Phenyl-substituted cyclohexadienes can undergo a variety of rearrangement reactions, driven by thermal energy or catalysis, to yield isomeric structures. These transformations often involve complex mechanistic pathways, including hydride shifts and electrocyclizations.

Thermal conditions can induce significant structural reorganization in cyclohexadiene systems. For example, phenyl-substituted benzobicyclo[3.1.0]hex-2-enes undergo thermal rearrangements where the substitution pattern on the cyclopropane (B1198618) moiety heavily influences the reaction's course. ru.nl In some cases, thermal treatment of complex hexatriene precursors, intended to form specific isomers, leads instead to rearranged cyclohexadiene products through in situ isomerizations and electrocyclizations. thieme-connect.com

Catalysis offers an alternative and often more selective means to effect these rearrangements. Gold(I) catalysts, for instance, have been shown to catalyze the cycloisomerization of 1,5-enynes containing a phenyl group to produce 1,4-cyclohexadiene (B1204751) derivatives. rsc.org The presence and position of substituents on the phenyl ring can dramatically alter the reaction outcome, leading to different cyclic products. rsc.org Similarly, palladium catalysts are used in the hydroamination of substituted dienes, though the reactivity and regioselectivity are highly dependent on the specific ligand and amine used. rsc.org The isomerization of cyclohexadiene derivatives can also be a competing or subsequent process in catalyzed reactions, such as the NbCl₃-catalyzed [2+2+2] cycloaddition to form substituted 1,3-cyclohexadienes, where the initial adducts can isomerize via metal-mediated 1,5-hydrogen shifts. researchgate.net

Hydride Shifts: rsc.orgoregonstate.edu-Hydride shifts are a common mechanistic feature in the isomerization of cyclohexadiene systems. In catalyzed reactions, these shifts can occur sequentially on a single face of the ring, leading to specific stereoisomers. researchgate.net The isomerization of protonated bicyclo[3.1.0]hexenones to protonated cyclohexadienones in superacid is driven by the improved charge stabilization in the cyclohexadienyl cation product, a process that can involve hydride or alkyl migrations. collectionscanada.ca

Oligomerization and Polymerization Processes of Cyclohexadienyl Intermediates

Under certain conditions, phenyl-substituted cyclohexadienes or their reactive intermediates can undergo oligomerization or polymerization. This can be an intended pathway for materials synthesis or an unwanted side reaction.

The polymerization of 1,3-cyclohexadiene (B119728) itself using Ziegler-Natta catalysts has been reported to yield low molecular weight polymers. acs.org Attempts to fully aromatize this polymer to poly(p-phenylene) were not completely successful, but evidence pointed to its formation. acs.org More controlled polymerization methods, such as those involving the thermolysis of enediynes, can produce substituted polyphenylenes where the intermediate benzene (B151609) 1,4-diradical acts as a building block. dtic.mil

In the context of reactive intermediates, unwanted oligomerization is a common side reaction. For example, during attempts to generate silylium (B1239981) ions from cyclohexadienyl-substituted silanes, the decomposition and oligomerization of the starting material to an intractable mixture was observed, likely initiated by the desired cationic species. acs.org In other cases, such as the radical copolymerization of N-phenylmaleimide and cyclohexene, alternating copolymers can be synthesized. researchgate.net The photochemical properties of compounds like 2-phenyl-1,4-cyclohexadiene (B81847) suggest their potential use as photoinitiators in polymerization processes.

Modern polymerization techniques have also been applied. The Suzuki polycondensation of monomers derived from 1,4-cyclohexadiene has been used to create phenyl-substituted poly(p-phenylene)s with good solubility and molecular weights up to 18.9 kDa. acs.org These polymers exhibit interesting photophysical properties, such as blue emission, due to through-space conjugation of the phenyl substituents. acs.org

Formation of Dimeric and Wurtz-like Condensation Products

The formation of dimeric and Wurtz-like condensation products is a notable feature of the reactivity of phenyl-substituted cyclohexadiene systems, particularly when generated from dihalo-precursors in the presence of a reducing metal. The Wurtz reaction, a classic method for forming carbon-carbon bonds, involves the reductive coupling of two alkyl halides with sodium metal. vedantu.comaakash.ac.in A variation, the Wurtz-Fittig reaction, couples an alkyl halide with an aryl halide. wikipedia.orgtardigrade.in In the context of phenyl-substituted cyclohexadienes, analogous reactions, often termed Wurtz-like condensations, can occur.

Detailed research on the zinc-mediated elimination of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene, a precursor to the highly reactive intermediate 1-phenyl-1,2-cyclohexadiene, has shown the formation of two isomeric Wurtz-like condensation products instead of the expected allene. nih.gov This suggests that the organozinc intermediates formed during the reaction can couple with each other.

While direct studies on cyclohexa-1,5-dien-1-ylbenzene are not extensively documented, the dimerization of related phenyl-substituted cyclohexadiene derivatives has been observed under various conditions. For instance, the thermal oxidation of trans-anethole, which bears a propenyl-phenyl structure, results in the formation of a dimeric epoxide. kau.edu.saresearchgate.net Furthermore, the synthesis of substituted cycloparaphenylenes has been achieved using a tetraphenyl-substituted cyclohexadiene building block through a nickel-mediated Yamamoto coupling, a reaction mechanistically related to the Wurtz condensation. beilstein-journals.orgd-nb.info

The table below summarizes the formation of dimeric and Wurtz-like products from a precursor to a this compound isomer.

| Reactant | Reagent | Solvent | Products | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2,3-dibromocyclohex-1-en-1-yl)benzene | Activated Zinc | THF | Isomeric Wurtz-like condensation products | Not specified | nih.gov |

Influence of Reaction Conditions on Product Distribution and Mechanism

The distribution of products and the underlying reaction mechanisms in the reactions of phenyl-substituted cyclohexadienes are highly sensitive to the reaction conditions. Factors such as the solvent, temperature, nature of the base or metal, and the presence of trapping agents can significantly alter the reaction outcome.

For instance, in the generation of 1-phenyl-1,2-cyclohexadiene from its iodo-precursors, the reaction with potassium tert-butoxide in a sealed tube at 180°C leads to a multitude of products, including dimers and rearrangement products. researchgate.net The use of trapping agents like diphenylisobenzofuran or furan under the same conditions leads to the formation of [4+2] cyclo-adducts in good yields, confirming the intermediacy of the highly reactive allene. researchgate.net

The choice of solvent can also play a crucial role. In the bromination of 1-(6-bromocyclohex-1-en-1-yl)benzene, the use of chloroform (B151607) as a solvent favors the formation of one isomer, while pyridine (B92270) perbromide as the brominating agent leads to an excess of another isomer. thieme-connect.com This highlights the ability of the solvent and reagent to influence the stereochemical outcome of the reaction.

The following table illustrates the influence of reaction conditions on the product distribution in the reaction of precursors to 1-phenyl-1,2-cyclohexadiene.

| Reactants | Reagent/Conditions | Solvent | Major Products | Reference |

|---|---|---|---|---|

| 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene | KOtBu, 180°C, sealed tube | Benzene | 1-cyclohex-1-en-1-ylbenzene, 2-phenylcyclohexanone, dimeric products, and others | researchgate.net |

| 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene | KOtBu, 180°C, sealed tube, with diphenylisobenzofuran | Benzene | [4+2] Cyclo-adducts | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Phenyl Substituted Cyclohexadiene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of cyclohexa-1,5-dien-1-ylbenzene provides key information for identifying the different types of protons and their connectivity. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.

Vinylic Protons: The protons on the double bonds of the cyclohexadiene ring (at positions C2, C5, and C6) would resonate in the downfield region characteristic of alkenes, generally between 5.5 and 6.5 ppm. The proton at C2, being adjacent to the phenyl-substituted carbon, is likely to be the most deshielded among them.

Allylic Protons: The methylene (B1212753) protons at C3 and C4 are allylic to the double bonds and are expected to appear in the range of 2.2 to 2.8 ppm.

Spin-spin coupling between adjacent protons provides valuable structural information. organicchemistrydata.org The coupling constants (J) help to establish the connectivity and stereochemistry of the molecule. For instance, the vicinal coupling between vinylic and allylic protons typically falls in the range of 3-5 Hz, while the geminal coupling of the methylene protons would be significantly larger, around 12-18 Hz. core.ac.uk

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl | 7.2 - 7.5 | Multiplet (m) | N/A |

| Vinylic (C2-H, C5-H, C6-H) | 5.5 - 6.5 | Multiplet (m) | 3Jvicinal ≈ 3-10 |

| Allylic (C3-H₂, C4-H₂) | 2.2 - 2.8 | Multiplet (m) | 2Jgeminal ≈ 12-18, 3Jvicinal ≈ 3-5 |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the 125-140 ppm region. The ipso-carbon (C1' of the phenyl ring, attached to the diene) would be further downfield.

Vinylic Carbons: The sp² hybridized carbons of the cyclohexadiene ring (C1, C2, C5, C6) would appear in the range of 120-145 ppm. The quaternary carbon at C1, being substituted with the phenyl group, is expected to be the most deshielded in this group.

Aliphatic Carbons: The sp³ hybridized allylic carbons (C3, C4) would have chemical shifts in the upfield region, typically between 20 and 30 ppm. tubitak.gov.tr

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C1'-C6') | 125 - 140 |

| Vinylic (C1, C2, C5, C6) | 120 - 145 |

| Allylic (C3, C4) | 20 - 30 |

Advanced 2D NMR Techniques (e.g., NOE Experiments) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of complex structures and for elucidating stereochemical relationships. The Nuclear Overhauser Effect (NOE) is particularly crucial for this purpose. organicchemistrydata.orgacdlabs.com NOE experiments detect spatial proximities between nuclei, irrespective of their bonding connectivity. libretexts.org

For this compound, an NOE experiment (such as NOESY) would be invaluable. libretexts.orgyoutube.com It could establish the relative orientation of the phenyl group with respect to the cyclohexadiene ring by observing correlations between the ortho-protons of the phenyl ring and nearby protons on the diene ring, such as the vinylic proton at C2 or C6. Such through-space correlations are typically observed for protons that are closer than 5 Å. libretexts.org

Infrared (IR) Spectroscopy for Identification of Functional Groups and Unsaturation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. libretexts.orgyoutube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. lumenlearning.com

The key expected absorptions include:

C-H stretching vibrations for the aromatic (3030-3100 cm⁻¹), vinylic (3000-3100 cm⁻¹), and aliphatic (2850-2960 cm⁻¹) protons. fiveable.me

C=C stretching vibrations for the aromatic ring (around 1600 and 1450-1500 cm⁻¹) and the alkene double bonds (1640-1680 cm⁻¹). fiveable.me

C-H out-of-plane ("oop") bending vibrations for the monosubstituted phenyl group, which typically appear as strong bands in the 690-770 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 |

| Vinylic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | ~1600, 1450-1500 |

| Aromatic C-H | Out-of-plane bend | 690 - 770 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 156. spectrabase.com The fragmentation of the molecular ion upon electron impact can proceed through several pathways:

Loss of a hydrogen radical: This would lead to a prominent peak at m/z 155, corresponding to a stable [M-H]⁺ ion.

Retro-Diels-Alder reaction: Cyclohexene derivatives are known to undergo this characteristic fragmentation, which would involve the loss of an ethylene (B1197577) molecule (28 Da), resulting in a fragment ion at m/z 128. researchgate.net

Phenyl group fragmentation: The appearance of a fragment ion at m/z 77 is characteristic of the phenyl cation (C₆H₅⁺). fluorine1.ruarkat-usa.org

Ring cleavage: Other fragmentation pathways involving the cleavage of the cyclohexadiene ring can also lead to a series of smaller fragment ions. cas.cn

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), which measures the purity of a chiral sample, is crucial in many chemical contexts. heraldopenaccess.us

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. sigmaaldrich.com Each enantiomer interacts differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Spectroscopic Methods: NMR spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample. mdpi.com These agents interact with the enantiomers to form diastereomeric complexes or new diastereomeric compounds, which are no longer mirror images and will exhibit distinct signals in the NMR spectrum. bham.ac.uk The relative integration of these signals allows for the calculation of the enantiomeric excess.

Advanced Synthetic Applications and Future Research Directions for Cyclohexa 1,5 Dien 1 Ylbenzene

The cyclohexa-1,5-dien-1-ylbenzene scaffold, a member of the broader class of functionalized cyclohexadienes, represents a versatile and reactive intermediate in modern organic chemistry. The inherent strain and unique electronic structure of the cyclohexadiene ring, combined with the electronic influence of the phenyl substituent, provide a rich landscape for synthetic exploration. The drive to re-aromatize is a powerful thermodynamic force that underpins much of its reactivity, making it a valuable precursor for complex molecular architectures. This article delves into the advanced synthetic applications of cyclohexadienyl intermediates, with a focus on the potential of this compound and its analogues, and explores future research directions in catalysis, reactivity, and interdisciplinary science.

Q & A

Q. What are the recommended synthetic routes for cyclohexa-1,5-dien-1-ylbenzene, and how can experimental reproducibility be ensured?

this compound can be synthesized via Diels-Alder reactions using substituted dienes and dienophiles. For example, analogous compounds like 2-(trimethylsilyloxy)-1,3-cyclohexadiene have been synthesized via cycloaddition reactions, with detailed protocols emphasizing temperature control and catalyst selection . To ensure reproducibility, experimental sections must include precise stoichiometry, purification methods (e.g., column chromatography), and characterization data (e.g., NMR, HPLC purity ≥95%). Refer to primary literature for validated procedures and deposit supporting information (e.g., spectral data) in open repositories .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and conjugation effects.

- X-ray crystallography : Resolve stereochemical ambiguity (e.g., dihedral angles between aromatic and cyclohexadiene rings) .

- Computational methods : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic transitions and stability of resonance structures. Cross-validate computational results with experimental UV-Vis and IR spectra .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use polyvinyl alcohol (PVA) gloves (>8-hour breakthrough resistance) and Tychem® CPF 4 coveralls. Respiratory protection (e.g., supplied air) is required if vapor concentrations exceed 10 ppm .

- Ventilation : Perform reactions in fume hoods with airflow ≥100 ft/min.

- Waste disposal : Neutralize residues with inert adsorbents (e.g., vermiculite) and comply with federal hazardous waste regulations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatives?

Discrepancies in mechanisms (e.g., [4+2] vs. [2+4] cycloaddition pathways) can be addressed via:

Q. What enzymatic pathways interact with this compound analogs, and how can these inform biodegradation studies?

Cyclohexa-1,5-dienecarbonyl-CoA hydratase (EC 4.2.1.100) catalyzes the hydration of conjugated dienes in microbial degradation pathways. Key steps include:

- Enzyme kinetics : Measure and using purified hydratase and substrate analogs.

- Metabolite profiling : Use LC-MS to identify intermediates like dihydroxy-CoA derivatives .

- Gene knockout studies : Assess biodegradation efficiency in Pseudomonas spp. lacking the hyu gene cluster .

Q. How can researchers design experiments to address literature gaps in the photochemical behavior of this compound?

- Laser flash photolysis : Quantify triplet-state lifetimes and quantum yields under varying wavelengths (250–400 nm).

- Trapping experiments : Use singlet oxygen scavengers (e.g., DABCO) to differentiate Type I/II photoreactions.

- Comparative studies : Benchmark against cyclohexa-1,3-diene derivatives to evaluate conjugation effects on photo-stability .

Methodological Guidelines

Q. What strategies ensure robust data interpretation in studies of this compound’s supramolecular interactions?

- Control experiments : Include non-conjugated analogs to isolate electronic effects.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to NMR titration data for host-guest binding constants.

- Crystallographic refinement : Use SHELXL for high-resolution structures, reporting ≤ 5% .

Q. What criteria define high-quality literature for benchmarking this compound research?

Prioritize studies with:

Q. How can researchers structure a literature review to identify understudied applications of this compound?

- Search strategy : Use SciFinder with keywords "cyclohexadienylbenzene AND (synthesis OR catalysis)". Filter for articles post-2015.

- Gap analysis : Compare frequency of studies on catalysis (common) vs. optoelectronics (rare).

- Citation mapping : Track seminal papers (e.g., Diels-Alder applications) using Web of Science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.